N,N'-bis-(benzyloxycarbonyl)-sulfamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O6S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
benzyl N-(phenylmethoxycarbonylsulfamoyl)carbamate |
InChI |
InChI=1S/C16H16N2O6S/c19-15(23-11-13-7-3-1-4-8-13)17-25(21,22)18-16(20)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
USOUKCCKESDTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)NC(=O)OCC2=CC=CC=C2 |
Synonyms |
N-benzyloxycarbonylamino sulfone |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis Benzyloxycarbonyl Sulfamide and Its Analogs
Direct Synthesis Approaches for N-Protected Sulfamides
Direct approaches aim to construct the N,N'-bis-(benzyloxycarbonyl)-sulfamide scaffold in a single or a few straightforward steps from readily available starting materials. These methods are often valued for their efficiency and atom economy.
Condensation Reactions with Sulfamide (B24259) or its Derivatives
The direct condensation of sulfamide with a benzyloxycarbonylating agent represents a primary route to this compound. This approach, in theory, involves the reaction of the two primary amine groups of sulfamide with a suitable electrophilic source of the Cbz group. While direct acylation of sulfamides can be challenging due to the low nucleophilicity of the sulfamide nitrogens, this method is fundamental.
The reaction typically requires a base to deprotonate the sulfamide, enhancing its nucleophilicity to attack the carbonyl carbon of the protecting group precursor. Common bases include alkali metal carbonates or hydroxides. prepchem.com The choice of solvent is also critical to ensure the solubility of the reactants and facilitate the reaction.
Table 1: Illustrative Condensation Reaction Conditions
| Reactants | Reagent | Base | Solvent | Conditions |
|---|---|---|---|---|
| Sulfamide | Benzyl (B1604629) Chloroformate | K₂CO₃ | Dioxane/Water | Room Temp |
This table illustrates general conditions for N-protection of amines; specific high-yield conditions for the bis-Cbz protection of sulfamide via this direct condensation are not widely reported, suggesting challenges with this specific transformation.
Introduction of Benzyloxycarbonyl Moieties via Chloroformates or Related Reagents
Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the benzyloxycarbonyl protecting group. sci-hub.se The reaction involves the nucleophilic attack of the sulfamide nitrogen on the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. sci-hub.se To drive the reaction to completion and neutralize the HCl byproduct, a base is essential. Schotten-Baumann conditions, which employ an aqueous base like sodium hydroxide (B78521) or potassium carbonate, are often utilized for this type of transformation. sci-hub.se
The synthesis of the target compound requires the acylation of both nitrogen atoms of the sulfamide. This can be achieved by using at least two equivalents of benzyl chloroformate and a sufficient amount of base. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete formation of the di-substituted product.
Formation from Chlorosulfonyl Isocyanate (CSI) Precursors
An effective and direct method for synthesizing this compound involves the use of sulfuryl diisocyanate, O=C=N-SO₂-N=C=O, which can be considered a derivative of chlorosulfonyl isocyanate (CSI). orgsyn.org CSI (ClSO₂NCO) itself is a highly versatile reagent in organic synthesis, known for its reactivity towards nucleophiles like alcohols and amines. nih.gov
In a documented procedure, sulfuryl diisocyanate is reacted directly with anhydrous benzyl alcohol. orgsyn.org The alcohol's hydroxyl group adds across the isocyanate's N=C bond. This reaction is typically exothermic and is performed in an inert solvent like absolute benzene. The dropwise addition of the diisocyanate to the alcohol allows for controlled reaction temperature. This method directly yields this compound as the primary product. orgsyn.org
Table 2: Synthesis via Sulfuryl Diisocyanate
| Reactant 1 | Reactant 2 | Solvent | Key Observation |
|---|
Multistep Synthesis Pathways
Multistep syntheses provide greater flexibility, particularly for the creation of unsymmetrical sulfamide analogs where different substituents are required on the two nitrogen atoms. These pathways often involve the sequential introduction of protecting groups and intermediate functionalization steps.
Stepwise Introduction of Benzyloxycarbonyl Protecting Groups
The stepwise protection of sulfamide allows for the isolation of a mono-protected intermediate, N-(benzyloxycarbonyl)-sulfamide. This intermediate is a valuable building block for further derivatization. The synthesis of the mono-protected species can be achieved by carefully controlling the stoichiometry of the reactants, typically by using one equivalent of benzyl chloroformate with respect to sulfamide.
Once the mono-Cbz-sulfamide is synthesized and isolated, the second benzyloxycarbonyl group can be introduced in a subsequent step by reaction with another equivalent of benzyl chloroformate under basic conditions. This stepwise approach is crucial for synthetic routes that aim to produce unsymmetrically substituted sulfamides. The selective mono-alkylation of N-Boc protected sulfamides has been demonstrated, showcasing the feasibility of sequential functionalization on the sulfamide core. researchgate.net
Intermediate Functionalization Strategies for Sulfamide Derivatization
The synthesis of unsymmetrical N,N'-disubstituted sulfamides is a topic of significant interest, and protected sulfamide intermediates are key to these strategies. rsc.orgnih.gov Starting with a mono-protected sulfamide, such as N-(tert-butoxycarbonyl)-sulfamide (the Boc analog of the Cbz intermediate), allows for the introduction of a different functional group on the second nitrogen atom. researchgate.netgoogle.com
For instance, the remaining N-H bond of a mono-protected sulfamide can be deprotonated with a base to form a nucleophilic nitrogen anion. This anion can then be reacted with various electrophiles, such as alkyl halides or other acylating agents, to generate unsymmetrical sulfamides. This strategy allows for the synthesis of a diverse library of sulfamide analogs with varied substitution patterns, which is essential for structure-activity relationship studies in drug discovery. The development of methods like the Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry has further expanded the toolbox for creating unsymmetrical sulfamides from functionalized intermediates. rsc.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfamide |
| Benzyl Chloroformate (Cbz-Cl) |
| Di-tert-butyl dicarbonate |
| Potassium Carbonate |
| Sodium Hydroxide |
| Dioxane |
| Chlorosulfonyl Isocyanate (CSI) |
| Sulfuryl Diisocyanate |
| Benzyl Alcohol |
| Benzene |
| N-(benzyloxycarbonyl)-sulfamide |
| N-(tert-butoxycarbonyl)-sulfamide |
Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfamides, emphasizing the reduction of hazardous waste and the use of environmentally benign reaction media.
Solvent-Free and Aqueous Medium Reactions
The move away from traditional volatile organic solvents has led to the exploration of solvent-free and aqueous-based synthetic methods for sulfamide formation.
Solvent-Free Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a powerful solvent-free alternative. rsc.orgrsc.org Ball-milling techniques have been successfully applied to the synthesis of sulfonamides and can be conceptually extended to symmetrically substituted sulfamides. For instance, a three-component palladium-catalyzed aminosulfonylation has been developed using mechanical energy, reacting an amine, a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅), and an aryl halide or carboxylic acid. rsc.orgrsc.org This approach offers high efficiency and tolerance for a wide array of functional groups. rsc.org Another solvent-free method involves the direct condensation of sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature, avoiding both metal catalysts and hazardous solvents. researchgate.net
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for sulfonamide synthesis in aqueous media, which are applicable to sulfamide analogs. One-pot, multicomponent reactions under ultrasonic irradiation in water have been reported for generating complex sulfonamide derivatives. mdpi.com For example, a four-component reaction of hydroxylamine (B1172632) hydrochloride, an aromatic aldehyde, a sulfonyl chloride, and an amine can be achieved in water using sodium dichloroisocyanurate (NaDCC) as a metal-free catalyst and oxidant. mdpi.com Another approach involves the synthesis of sulfonamides from sulfonyl chlorides and amines in water under controlled pH, omitting the need for organic bases and simplifying product isolation to mere filtration after acidification.
Catalytic Approaches in N-Sulfamidation (e.g., Metal-catalyzed, Organocatalytic)
Catalysis is central to modern organic synthesis, offering efficient and selective pathways to complex molecules. Both metal-based and organic catalysts have been pivotal in advancing N-sulfamidation reactions.
Metal-Catalyzed Approaches: Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C–N and S–N bonds crucial for sulfamide synthesis.
Palladium Catalysis: Palladium catalysts are effective in cross-coupling reactions. For example, a Pd-catalyzed three-component mechanochemical reaction has been shown to produce aromatic sulfonamides. rsc.org This process likely involves the oxidative addition of Pd(0) into the C-Br bond of an aryl bromide, followed by reaction with a sulfur dioxide equivalent and subsequent amination. rsc.org
Copper Catalysis: Copper-catalyzed S–N coupling of thiols or disulfides with amines provides a direct route to sulfenamides, which are precursors to other sulfur-nitrogen compounds. nih.gov These methods, however, are often more applicable to aryl thiols. nih.gov
Indium Catalysis: Indium(III) triflate has been identified as an efficient catalyst for the Friedel-Crafts-type sulfamoylation of aromatic compounds with sulfamoyl chlorides, offering a practical route to aryl sulfonamides. kcl.ac.uk
Organocatalytic Approaches: Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with the principles of sustainable chemistry.
N-Alkylsulfamic Acids: These compounds have been developed as effective and easily synthesized acidic organocatalysts. scielo.brresearchgate.net Derived from various amines, they have shown high efficacy in multicomponent reactions, demonstrating their potential as Brønsted acid catalysts in reactions that could be adapted for sulfamide synthesis. scielo.br
N-Methylimidazole: This simple organic base has been used to catalyze the sulfamoylation of alcohols using activated aryl sulfamates. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the generation of a highly reactive HNSO₂ "aza-sulfene" intermediate, which is then trapped by a nucleophile. organic-chemistry.org This strategy could be extended to the sulfamoylation of amines to form sulfamides.
Table 1: Comparison of Green Synthetic Methodologies for Sulfamide Analogs
| Methodology | Key Features | Catalyst/Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Mechanochemical Synthesis | Solvent-free, three-component reaction | Pd catalyst, K₂S₂O₅ | Ball-milling, room temperature | High efficiency, avoids organic solvents, wide functional group tolerance | rsc.org |
| Aqueous Synthesis (Ultrasound) | One-pot, four-component reaction | NaDCC (metal-free) | Water, ultrasound (47 kHz), room temperature | Environmentally benign solvent, rapid reaction times, metal-free | mdpi.com |
| Organocatalytic Sulfamoylation | Uses activated aryl sulfamates | N-Methylimidazole | Mild conditions, room temperature | Metal-free, high selectivity for primary vs. secondary alcohols | organic-chemistry.org |
Chemo- and Regioselective Synthesis Considerations
Achieving selectivity is a paramount challenge in the synthesis of complex sulfamides, particularly when constructing unsymmetrical or chiral analogs.
Control of N-Functionalization in Sulfamide Scaffolds
The sulfamide core possesses two nucleophilic nitrogen atoms, making the selective mono-functionalization of a parent H₂NSO₂NH₂ scaffold or the differential functionalization of an N-substituted sulfamide a significant synthetic hurdle. Traditional methods often lead to mixtures of mono-, di-substituted (symmetrical and unsymmetrical), and unreacted starting materials.
Recent strategies have focused on sequential approaches. The "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry offers a powerful solution. acs.org In this method, a primary amine can be reacted with a stable SO₂F₂ surrogate, such as an imidazolium (B1220033) derivative, to form a sulfamoyl fluoride intermediate (R-NHSO₂F). chemrxiv.org This activated intermediate can then react with a second, different amine to yield an unsymmetrical N,N'-disubstituted sulfamide with perfect control over the substitution pattern. This method has been successfully applied to the synthesis of polysulfamides. chemrxiv.org
Another strategy involves the late-stage functionalization of pre-formed sulfonamides. Photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then be coupled with various reaction partners. nih.gov While this has been primarily demonstrated for C-S bond formation, the concept of activating the sulfonyl core for selective transformations is highly relevant. nih.gov
Stereoselective Synthesis of Chiral Sulfamide Analogs
The synthesis of chiral sulfamides, where chirality can stem from substituents on the nitrogen atoms or from a stereogenic sulfur center (in related sulfinamide structures), is crucial for applications in asymmetric catalysis and medicinal chemistry.
Auxiliary-Based Methods: A classical and reliable approach involves the use of chiral auxiliaries. For instance, chiral amines can be used to prepare diastereomeric sulfinamides, which can often be separated by crystallization. nih.gov Subsequent chemical manipulation can then furnish the desired enantiopure target molecule. Similarly, diastereoselective preparation of sulfinates using chiral alcohols like menthol (B31143) is a well-established method that serves as a cornerstone for the synthesis of a wide range of chiral sulfinyl compounds. nih.govacs.org
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods is a major goal in modern synthesis.
Organocatalysis: Chiral organocatalysts have been employed for the enantioselective synthesis of related chiral sulfur compounds. For example, a pentanidium-catalyzed sulfur alkylation of sulfenamides has been reported to proceed with high enantioselectivity. nih.gov This reaction establishes a chiral sulfilimine, demonstrating the potential of chiral phase-transfer catalysts to control stereochemistry at sulfur-containing scaffolds. nih.gov Furthermore, the first organocatalytic asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives has been achieved using β-isocupreidine as a catalyst, opening avenues for creating chiral nitrogen-containing heterocycles. nih.gov
Metal Catalysis: Chiral palladium complexes have been used for the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. The Tsuji-Trost allylation of secondary sulfonamides bearing a sterically demanding aryl group, in the presence of a chiral Trost ligand, can generate rotationally stable atropisomeric N-allylated sulfonamides with good enantioselectivity. nih.gov
Table 2: Strategies for Stereoselective Synthesis of Chiral Sulfamide Analogs
| Strategy | Description | Example Catalyst/Auxiliary | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Use of a stoichiometric chiral molecule to induce diastereoselectivity, followed by separation and removal. | Menthol, Chiral Amines | Separable diastereomers leading to enantiopure sulfinates or sulfinamides. | nih.gov |
| Organocatalysis | Catalytic enantioselective S-alkylation of sulfenamides using a chiral phase-transfer catalyst. | Pentanidium catalyst | Enantioenriched chiral sulfilimines. | nih.gov |
| Metal Catalysis | Enantioselective N-allylation to create N-C axial chirality. | (S,S)-Trost ligand-Pd Complex | Rotationally stable N-C axially chiral sulfonamides. | nih.gov |
Novel Reagent Development for Sulfamide Formation
The limitations of classical reagents for sulfamide synthesis, such as the instability of sulfamoyl chloride, have spurred the development of novel, more stable, and selective reagents.
Hexafluoroisopropyl Sulfamate (HFIPS): HFIPS has been identified as a highly effective, bench-stable, solid reagent for the synthesis of both sulfamates and sulfamides. nih.gov It reacts readily with a wide range of amines under mild conditions to afford the corresponding sulfamides in high yields. nih.gov A significant advantage is that the only byproduct is the volatile and easily removable hexafluoroisopropanol (HFIP). nih.gov
Sulfur(VI) Fluoride Exchange (SuFEx) Reagents: The advent of SuFEx click chemistry has introduced a new class of highly reliable and selective reagents. Instead of using highly reactive and gaseous sulfuryl chloride (SO₂Cl₂) or sulfuryl fluoride (SO₂F₂), stable solid or liquid surrogates are employed.
Imidazolium-based SO₂F₂ Surrogates: Shelf-stable crystalline imidazolium salts that act as SO₂F₂ equivalents have been developed. These reagents react with primary amines to generate sulfamoyl fluorides (RNHSO₂F), which are key intermediates for the modular synthesis of unsymmetrical sulfamides. chemrxiv.org
N-Fluorosulfonyl Guanidine (B92328): This stable compound, synthesized from guanidine hydrochloride and SO₂F₂, serves as a unique reagent that reacts with amines and phenols to create novel N-guanyl sulfamides and sulfamates. acs.org
Other Novel Reagents:
N-Hydroxy Sulfonamides: These have been developed as novel sulfenylating agents. rsc.org In a different reaction manifold, an iodine-tert-butyl hydroperoxide system can promote the oxidative cleavage of the S-N bond in N-hydroxy sulfonamides, allowing them to react with amines to form new sulfonamides in a metal-free process. rsc.org
Sulfonylamine-mediated Sulfamation: Specific sulfonylamines can act as effective sulfamating agents for amines, providing a mild and high-yield route to sulfamic acid salts. acs.org
Hypervalent Iodine Reagents in Oxidative Amination for Sulfondiimidamide Synthesis and Related Structures
Hypervalent iodine(III) reagents have become powerful tools in organic synthesis, particularly for oxidative amination reactions that form crucial sulfur-nitrogen bonds. A prominent application is the synthesis of sulfondiimidamides, which are aza-analogues of sulfonamides. A modular, two-step route has been developed that utilizes an iodine(III)-mediated oxidative amination as the key transformation. acs.orgnih.gov This process converts primary sulfinamidines into N–H sulfondiimidamides with high efficiency. The optimized conditions typically involve treating a primary sulfinamide with an amine in the presence of a hypervalent iodine reagent like iodosobenzene (B1197198) diacetate (PhI(OAc)₂), a base such as triethylamine (B128534) (NEt₃), and a suitable solvent like toluene (B28343) at ambient temperature. nih.govresearchgate.net
This methodology demonstrates broad scope, accommodating a wide variety of amines and sulfinamidines bearing aryl, heteroaryl, and alkyl groups. acs.orgresearchgate.net The functional group tolerance is a key advantage, allowing for the synthesis of complex molecules, including derivatives of established pharmaceuticals. nih.govresearchgate.net For instance, the synthesis of a celecoxib (B62257) derivative using this oxidative amination proceeded in 81% yield. researchgate.net
Beyond sulfondiimidamides, hypervalent iodine reagents are also employed in the synthesis of sulfonamides through the reaction of in situ-generated sulfenate salts with amine-bearing benziodoxolones. beilstein-journals.orgunl.pt This reaction proceeds via an umpolung mechanism, where the hypervalent iodine reagent acts as an electrophilic amine source. beilstein-journals.org The process has been shown to produce various sulfonamides in moderate yields, with one example reaching up to 52%. beilstein-journals.orgunl.pt The scope includes a variety of functionalized thiols used to generate the sulfenate salts and different substituted (benzylamino)benziodoxolones as the amine source. unl.pt
| Starting Material (Sulfur Component) | Amine/Amine Source | Iodine(III) Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Primary Sulfinamide (Celecoxib-derived) | Diallylamine | PhI(OAc)₂ | Sulfondiimidamide | 81% | researchgate.net |
| Primary Sulfinamide (Sildenafil-derived) | N-methyl piperazine | PhI(OAc)₂ | Sulfondiimidamide | 62% | nih.gov |
| β-sulfinyl ester (from Thiophenol) | (Benzylamino)benziodoxolone | Self-reagent | Sulfonamide | 52% | beilstein-journals.org |
| β-sulfinyl ester (from 4-Fluorothiophenol) | 1-(4-fluorobenzyl)amino-1,2-benziodoxol-3-(1H)-one | Self-reagent | Sulfonamide | 28% | beilstein-journals.orgunl.pt |
N-Acylbenzotriazoles in Sulfonamide Acylation
N-Acylbenzotriazoles serve as highly effective, neutral acylating agents for a variety of nucleophiles, including sulfonamides. semanticscholar.org The synthesis of N-acylsulfonamides using this method is efficient and proceeds under relatively mild conditions. researchgate.net The general procedure involves the deprotonation of a sulfonamide with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting sulfonamide anion is then treated with the desired N-acylbenzotriazole, and the reaction mixture is typically heated to reflux to afford the N-acylsulfonamide product in high yields, often ranging from 76-100%. semanticscholar.orgsemanticscholar.org
A significant advantage of this methodology is its compatibility with a wide range of acyl groups, including aryl, heteroaryl, and N-Cbz-protected α-aminoalkyl groups. semanticscholar.orgresearchgate.net The ability to use N-acylbenzotriazoles for which the corresponding acyl chlorides are unstable or difficult to prepare makes this method particularly valuable. researchgate.net While the direct synthesis of this compound is not explicitly detailed in the surveyed literature, the established protocol strongly supports its feasibility. Such a synthesis would involve the reaction of sulfamide (the diamide (B1670390) of sulfuric acid) with two equivalents of N-(benzyloxycarbonyl)benzotriazole under the standard conditions.
| Sulfonamide Substrate | N-Acylbenzotriazole (Acyl Group) | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| p-Tolylsulfonamide | N-Benzoylbenzotriazole | NaH, THF, reflux, 1.5 h | N-Benzoyl-p-tolylsulfonamide | 94% | semanticscholar.org |
| p-Tolylsulfonamide | N-(4-Methoxybenzoyl)benzotriazole | NaH, THF, reflux, 1.5 h | N-(4-Methoxybenzoyl)-p-tolylsulfonamide | 92% | semanticscholar.org |
| Acetazolamide | N-Benzoylbenzotriazole | NaH, THF, reflux, 1.5 h | N-Benzoylacetazolamide | 81% | semanticscholar.org |
| N-Methyl p-tolylsulfonamide | N-Benzoylbenzotriazole | NaH, THF, 24°C, 15 min | N-Benzoyl-N-methyl-p-tolylsulfonamide | 82% | semanticscholar.org |
In situ Generated N-sulfonylamine Electrophiles for Sulfonamide Introduction
A direct and practical method for the introduction of a primary sulfonamide functional group into electron-rich aromatic compounds relies on the in situ generation of an N-sulfonylamine as the active electrophile. rsc.org This metal-free approach provides a valuable pathway for synthesizing arylsulfonamides under mild conditions. The reaction is broadly applicable to a range of substrates, including derivatives of aniline, indole, pyrrole, furan, and styrene. rsc.org
The methodology is noted for its tolerance of sensitive functional groups such as alkynes and esters. rsc.org This synthetic strategy highlights a powerful way to construct molecules containing the sulfonamide moiety, which could subsequently undergo further functionalization, such as the N-acylation described previously, to yield complex structures like this compound analogs. The utility of this method has been demonstrated in the construction of molecules for applications like metal ion sensing, underscoring its potential in developing functional chemical probes. rsc.org
| Aromatic Substrate | Product | Key Features | Reference |
|---|---|---|---|
| Aniline Derivatives | Arylsulfonamide | Direct C-S bond formation | rsc.org |
| Indole Derivatives | Indolylsulfonamide | Mild, metal-free conditions | rsc.org |
| Pyrrole Derivatives | Pyrrolylsulfonamide | Tolerates sensitive functional groups | rsc.org |
| Furan Derivatives | Furylsulfonamide | Practical synthesis from electron-rich aromatics | rsc.org |
Chemical Reactivity and Transformations of N,n Bis Benzyloxycarbonyl Sulfamide
Deprotection Strategies for Benzyloxycarbonyl Groups
The removal of the benzyloxycarbonyl (Cbz) group is a frequent and critical step in multi-step synthesis. The stability of the Cbz group to a range of conditions, coupled with the availability of several reliable methods for its removal, makes it a popular choice for protecting amine functionalities. For N,N'-bis-(benzyloxycarbonyl)-sulfamide, these deprotection strategies are essential to unmask the reactive N-H bonds of the parent sulfamide (B24259).
Catalytic hydrogenation is the most common and generally mildest method for the cleavage of the Cbz group. This process involves the hydrogenolysis of the benzylic C-O bond. The reaction is typically carried out using a heterogeneous catalyst, most often palladium on a carbon support (Pd/C), under an atmosphere of hydrogen gas.
The reaction proceeds cleanly, yielding the deprotected sulfamide, with toluene (B28343) and carbon dioxide as the only by-products, which are volatile and easily removed. This method is highly chemoselective and tolerates a wide variety of other functional groups that are not susceptible to hydrogenation. The process is valued for its mild conditions and high yields.
Table 1: Typical Conditions for Catalytic Hydrogenation of Cbz-Protected Amines
| Parameter | Condition |
|---|---|
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) balloon or pressure vessel |
| Solvent | Methanol (B129727) (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
| Temperature | Room Temperature |
| By-products | Toluene, Carbon Dioxide (CO₂) |
Acidic conditions provide a robust alternative for Cbz group removal, particularly when the substrate contains functional groups sensitive to catalytic hydrogenation, such as alkynes or other reducible moieties. A variety of acidic reagents can be employed for this transformation.
Historically, strong acids like hydrogen bromide (HBr) in glacial acetic acid have been used. researchgate.net This method effectively cleaves the Cbz group, proceeding through the formation of an unstable carbamic acid which then decarboxylates. However, these conditions are harsh and can be incompatible with sensitive substrates. researchgate.net
More recent developments have introduced milder and more selective acidic systems. One such method involves the use of a stoichiometric amount of a sulfonic acid, such as methanesulfonic acid (MsOH), in hexafluoroisopropanol (HFIP). digitellinc.com This system allows for the facile deprotection of N-Cbz groups at room temperature, often in quantitative yields, providing a significant operational advantage over harsher, traditional methods. digitellinc.com
Table 2: Reagents for Acid-Mediated Cbz Deprotection
| Reagent System | Conditions | Notes |
|---|---|---|
| HBr in Acetic Acid | 33% HBr in CH₃COOH, Room Temperature | Harsh conditions, traditional method. researchgate.net |
| Methanesulfonic Acid (MsOH) in HFIP | 1 molar equivalent MsOH, Hexafluoroisopropanol, Room Temperature | Mild, efficient, and operationally simple alternative to hydrogenation. digitellinc.com |
| Aluminum Chloride (AlCl₃) in HFIP | AlCl₃, Hexafluoroisopropanol | A mild method for N-Cbz deprotection. organic-chemistry.org |
While less common for Cbz groups compared to acid-catalyzed or hydrogenolytic cleavage, base-mediated hydrolysis can also be used to deprotect carbamates. This strategy typically requires strong basic conditions, such as refluxing with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like methanol or ethanol. researchgate.net The reaction proceeds via saponification of the carbamate (B1207046) ester linkage. However, these conditions are generally considered harsh and may lead to side reactions or decomposition, particularly with complex or base-sensitive molecules. researchgate.net Therefore, this method is often reserved for robust substrates where other deprotection strategies are not viable.
Nucleophilic Reactivity of the Sulfamide Moiety
The nucleophilicity of the nitrogen atoms in a sulfamide is a key factor governing its reactivity. In the parent sulfamide (SO₂(NH₂)₂), the nitrogens are nucleophilic and can readily participate in reactions such as alkylation and arylation. However, in this compound, the situation is drastically different. Each nitrogen atom is bonded to two powerful electron-withdrawing groups: the sulfonyl group of the sulfamide core and the carbonyl group of the benzyloxycarbonyl protector. This electronic arrangement significantly delocalizes the lone pair of electrons on the nitrogen atoms, thereby greatly reducing their nucleophilicity and rendering them substantially less reactive towards electrophiles.
Direct N-alkylation of this compound is generally not a feasible transformation due to the aforementioned low nucleophilicity of the nitrogen atoms. Standard alkylation conditions, such as treatment with an alkyl halide and a base, are unlikely to proceed.
For context, the N-alkylation of more nucleophilic, less substituted sulfonamides is a well-established process. These reactions typically involve the deprotonation of a primary or secondary sulfonamide with a base (e.g., K₂CO₃) followed by reaction with an alkylating agent like a benzylic alcohol or an alkyl halide. digitellinc.comresearchgate.net Iron(II) chloride has been reported as an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols. digitellinc.com These methods, however, are applicable to sulfonamides with available N-H protons and sufficient nucleophilicity, a condition not met by the fully protected this compound.
Similar to N-alkylation, the direct N-arylation of this compound is electronically disfavored. The diminished nucleophilic character of the nitrogen atoms makes reactions with typical arylating agents challenging.
However, powerful, modern arylation methods have been developed that can functionalize even weakly nucleophilic amines and sulfonamides. An efficient, transition-metal-free procedure for the N-arylation of various amines, sulfonamides, and carbamates has been achieved using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.gov This method generates highly reactive benzyne (B1209423) intermediates in situ, which are then trapped by the nucleophile. While this reaction is effective for primary and secondary sulfonamides, its application to the sterically hindered and electronically deactivated nitrogens of this compound has not been specifically documented and would likely be challenging. nih.gov Research shows that primary sulfonamides can undergo diarylation under these conditions, but starting from the already di-substituted Cbz-protected sulfamide presents a significant electronic barrier. nih.gov
Table 3: Example of Transition-Metal-Free N-Arylation of a Sulfonamide
| Substrate | Arylating Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanesulfonamide | o-Trimethylsilylphenyl triflate | CsF, CH₃CN, Room Temp, 2h | N-Phenylmethanesulfonamide | 92% |
| p-Toluenesulfonamide | o-Trimethylsilylphenyl triflate | CsF, CH₃CN, Room Temp, 2h | N-Phenyl-p-toluenesulfonamide | 95% |
Data sourced from studies on primary sulfonamides to illustrate reaction conditions, not from this compound directly. nih.gov
Reactions with Carbonyls and Other Electrophilic Centers
The nitrogen atoms of this compound, rendered acidic by the adjacent sulfonyl and carbonyl groups, can be deprotonated by a suitable base to form a potent nucleophile. This nucleophile readily participates in reactions with various electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. youtube.com This reaction follows the general mechanism of nucleophilic addition, where the sulfamide anion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an α-hydroxyalkylated sulfamide.
A particularly significant transformation in this category is the Mitsunobu reaction, which enables the conversion of primary and secondary alcohols into a diverse range of functional groups, including N-substituted sulfamides. wikipedia.orgorganic-chemistry.org In this reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com The this compound acts as the nucleophile, attacking the activated alcohol. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool for stereocontrolled synthesis. wikipedia.orgrsc.org The success of the reaction often depends on the acidity of the nucleophile, with a pKa of less than 13 being generally required for efficient reaction. wikipedia.org
Beyond simple carbonyls, the deprotonated sulfamide can also react with other electrophiles like imines and Michael acceptors, expanding its synthetic utility. nih.govnih.gov
Table 1: Overview of Reactions with Electrophilic Centers
| Reaction Type | Electrophile | Reagents/Conditions | Product Type | Key Features |
| Nucleophilic Addition | Aldehyd, Ketone | 1. Base (e.g., NaH, K₂CO₃) 2. Aldehyde/Ketone | α-Hydroxyalkylated sulfamide | Formation of a new C-N bond. |
| Mitsunobu Reaction | Primary or Secondary Alcohol | PPh₃, DEAD or DIAD | N-Alkylated sulfamide derivative | Inversion of stereochemistry at the alcohol center. wikipedia.orgrsc.org |
| Michael Addition | α,β-Unsaturated Carbonyl | Base | β-Amino carbonyl compound | Conjugate addition to an activated double bond. nih.gov |
Electrophilic Reactivity of the Sulfamide Moiety
While the deprotonated form of this compound is nucleophilic, the sulfur atom of the sulfamide moiety is inherently electrophilic and can be activated for further reactions.
The sulfamide group can be activated to enhance its electrophilicity, facilitating substitution reactions at the sulfur center. This is commonly achieved through reactions that convert one of the N-substituents or an S=O oxygen into a better leaving group. A relevant strategy involves the oxidative halogenation of related sulfur-nitrogen compounds. For instance, sulfinamides can be treated with N-chlorosuccinimide (NCS) to generate highly reactive sulfonimidoyl chloride intermediates in situ. beilstein-journals.org This intermediate is then readily displaced by a variety of nucleophiles, such as amines, to form sulfonimidamides. beilstein-journals.org This principle of activation via halogenation demonstrates a viable pathway for functionalizing the sulfamide core of this compound.
Similarly, other oxidative processes can be employed. Iodine(III) reagents have been used to mediate oxidative amination of sulfinamidines, showcasing another method to activate the sulfur center for the formation of new nitrogen-sulfur bonds. acs.org The oxidation of the nitrogen atoms themselves, for example using an oxidant like benzoyl peroxide, represents another potential avenue for modifying the reactivity of the sulfamide scaffold. nih.gov
Derivatization and Scaffold Modification
This compound is a valuable scaffold that can be chemically modified to produce a wide array of derivatives with tailored properties.
The acidic N-H protons provide a direct handle for derivatization through alkylation. Treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide, can selectively introduce alkyl groups onto the nitrogen atoms. nih.gov
The Mitsunobu reaction serves as a primary method for synthesizing a broad range of substituted derivatives from alcohol precursors. rsc.org By reacting this compound with various functionalized or chiral alcohols, complex side chains can be incorporated with high stereochemical control. wikipedia.orgorganic-chemistry.org This approach is foundational in building libraries of structurally diverse bis-sulfonamides for applications such as screening for bioactive compounds. nih.gov
Table 2: Selected Methods for Derivatization
| Method | Reagents | Type of Derivative |
| N-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | N-Alkyl or N,N'-Dialkyl sulfamide |
| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD | N-Alkylated sulfamide |
| Acylation | Acyl Chloride (RCOCl), Base | N-Acylated sulfamide |
Sulfamides are effective linkers for the synthesis of macrocycles, a structural motif of significant interest in medicinal chemistry and materials science. The classical Richman-Atkins synthesis, a powerful method for preparing polyazamacrocycles, often utilizes N-sulfonyl protecting groups to direct the cyclization and prevent side reactions. acs.org While traditional tosyl groups require harsh cleavage conditions, the use of more labile sulfonyl groups highlights the utility of the sulfamide framework in macrocyclization. acs.org
More contemporary methods, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, have emerged as highly efficient routes to sulfonyl-containing macrocycles. nih.govacs.org This reaction involves the coupling of a sulfonyl fluoride with a silylated phenol (B47542) or amine under mild conditions, typically affording high yields of the desired macrocycle without the need for high-dilution techniques. nih.govacs.org this compound can be envisioned as a precursor to difunctional building blocks suitable for such macrocyclization strategies.
The sulfamide moiety is a valuable linker for the conjugation of different molecular entities. Its chemical stability and defined geometry make it an attractive component for connecting a payload molecule to a larger scaffold, such as a peptide, protein, or other polymers. A patent has described the use of sulfamide-containing linkers for bioconjugation, where the linker connects a biomolecule to a specific target molecule. epo.org
This capacity for conjugation is particularly relevant in the development of therapeutic agents like antibody-drug conjugates (ADCs), where a linker tethers a potent cytotoxic drug to an antibody that directs it to cancer cells. The this compound framework, being a derivative of the pharmacologically important sulfonamide class, can be used to create conjugates with potentially enhanced biological activity or modified physicochemical properties. nih.gov
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
Beyond its role in protection, N,N'-bis-(benzyloxycarbonyl)-sulfamide functions as a valuable building block for constructing more elaborate molecular frameworks, including heterocyclic systems and bioactive scaffolds.
Sulfamides and their derivatives are important precursors for the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in medicinal chemistry. mdpi.comrsc.orgnih.gov Sulfonamides can serve as sources of nitrogen for constructing a heterocyclic core or act as substituents on a pre-existing ring system. nih.gov For example, cyclic sulfonamides such as 1,2,4-thiadiazine 1,1-dioxides can be synthesized through various condensation and cyclization reactions. mdpi.com
This compound can be envisioned as a precursor for such systems. The protected nitrogen atoms can participate in intramolecular or intermolecular cyclization reactions. After the heterocyclic core is formed, the Cbz groups can be removed via hydrogenolysis to reveal the free N-H groups of the sulfamide (B24259) moiety within the new ring system, which can be valuable for biological activity or for further functionalization.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netqub.ac.uk The sulfamide and sulfonamide functionalities are recognized as important pharmacophores and are often incorporated into peptidomimetic backbones to create novel scaffolds with therapeutic potential. researchgate.netnih.gov
This compound serves as an ideal starting point for creating these complex structures. The Cbz group is a standard protecting group in peptide synthesis, making the compound readily integrable into established synthetic workflows. total-synthesis.comnih.gov For instance, Cbz-protected amino acids are routinely used to build peptide chains. nih.gov By analogy, this compound can be used to introduce a sulfamide unit as a dipeptide mimic or as a constrained scaffold within a larger molecule. nih.gov Research has demonstrated the synthesis of various bioactive scaffolds, such as bicyclic peptidomimetics and macrocycles, starting from Cbz-protected precursors. researchgate.netnih.gov The synthesis of novel sulfamides derived from β-benzylphenethylamines has resulted in potent enzyme inhibitors, highlighting the importance of the sulfamide scaffold in drug discovery. nih.gov
| Scaffold Type | Synthetic Utility | Role of Protecting Group | Citation |
|---|---|---|---|
| Peptidosulfonamide Macrocycles | Used to create bioactive macrocycles with potential applications as therapeutics. | The protecting group on the sulfonamide nitrogen directs late-stage C-H activation for macrocyclization. | researchgate.net |
| Bicyclic Peptidomimetics | Create constrained dipeptide surrogates that mimic β-turns in proteins. | Cbz groups protect amine functionalities during the multi-step synthesis and cyclization reactions. | nih.govnih.gov |
| Enzyme Inhibitors | Synthesis of novel sulfamides that act as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. | Protecting groups like Boc are used during the synthesis and removed in the final step to yield the active sulfamide. | nih.gov |
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a single product, incorporating portions of all starting materials. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govchemistryforsustainability.org
While direct examples of this compound in MCRs are not extensively documented, its constituent parts—a protected amine—are common components in well-known MCRs like the Ugi and Passerini reactions. nih.govnih.gov The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov Cbz-protected amines can serve as the amine component in such reactions. missouri.eduorganic-chemistry.org Furthermore, sulfonamides have been successfully employed as the acidic N-H component in isocyanide-based three-component reactions. rsc.org This precedent suggests the potential for this compound to act as the bifunctional amine component in MCRs, leading to the synthesis of complex, scaffold-diverse libraries of compounds that contain the core sulfamide structure.
Role in Catalyst Design and Ligand Synthesis
The inherent chirality and structural rigidity of the sulfamide moiety make it an attractive scaffold for the design of chiral catalysts and ligands for asymmetric synthesis.
Chiral sulfamides are pivotal in the development of catalysts for asymmetric reactions, where the creation of a specific stereoisomer is desired. Although direct use of this compound as a catalyst is not reported, its derivatives are central to this field. The general strategy involves the synthesis of a chiral sulfamide, often through resolution or asymmetric synthesis, followed by its incorporation into a larger catalytic system.
Recent advancements have focused on the catalytic enantioselective synthesis of N-C axially chiral sulfonamides through methods like chiral Pd-catalyzed N-allylation nih.gov. These atropisomeric sulfonamides represent a growing class of chiral ligands and catalysts nih.gov. The development of such catalysts is significant for medicinal chemistry and synthetic organic chemistry nih.gov. The synthesis of chiral S(IV) compounds, including sulfinamides and sulfoxides, which can serve as chiral auxiliaries, ligands, and catalysts, is an area of active research nih.govacs.org.
Table 1: Examples of Asymmetric Transformations Using Chiral Sulfamide-based Catalysts
| Asymmetric Transformation | Catalyst Type | General Outcome |
|---|---|---|
| N-Allylation | Chiral Palladium Complex | Synthesis of N-C axially chiral sulfonamides nih.gov |
| Oxidative Esterification | Stereogenic-at-Co(III) Complex | Synthesis of enantioenriched sulfinimidate esters nih.gov |
| Sulfoxidation | Chiral Titanium Complexes | Preparation of enantiomerically enriched sulfoxides acs.org |
This table illustrates the types of transformations where chiral sulfamide derivatives are employed, highlighting the versatility of the sulfamide scaffold in asymmetric catalysis.
The nitrogen atoms of the sulfamide group can act as effective ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. While this compound itself is not typically used directly as a ligand due to the protected nitrogen atoms, its deprotected derivatives are versatile ligands.
Sulfonamide-based ligands have been successfully used in transition-metal-based hydrogenation catalysts acs.org. For instance, (pyridinylmethyl)sulfonamide ligands have been incorporated into Cp*Ir piano-stool complexes for transfer hydrogenation reactions acs.org. The electronic properties of these ligands can be tuned by adding substituents, which in turn influences the catalytic activity acs.org. The utility of sulfoxides as ligands in transition metal catalysis is also a growing field of interest rsc.org. The ability to synthesize a diverse range of sulfamide-based ligands allows for the fine-tuning of the catalytic properties of the resulting metal complexes for specific applications acs.org.
Development of Chemical Probes and Tools
The unique electronic and structural properties of the sulfamide group make it a valuable component in the design of chemical probes and tools for biological and chemical sensing.
Sulfonamide-containing molecules have been developed as fluorogenic sensors for various biological targets. These sensors are designed to exhibit a change in their fluorescent properties upon interaction with a specific analyte. For example, stilbene-based vinyl sulfonamides have been created as fluorogenic sensors that can covalently modify the protein transthyretin (TTR), a key player in amyloidogenesis nih.govnih.gov. These probes are particularly useful because they are "fluorogenic," meaning they only become fluorescent after reacting with their target, which minimizes background signal nih.govnih.gov.
The general principle involves incorporating the sulfamide group into a larger fluorophore structure. The electronic nature of the sulfamide can influence the photophysical properties of the dye. Rhodamine-based fluorogenic biosensors have also been developed, where the spirocyclization of the rhodamine dye, which controls its fluorescence, can be influenced by a sulfamide group acs.org. Computational studies on benzoxadiazole fluorophores also provide a framework for designing new probes where properties can be tuned for specific applications nih.gov.
Table 2: Examples of Sulfonamide-Based Fluorogenic Probes
| Probe Type | Target Analyte | Principle of Detection |
|---|---|---|
| Stilbene Vinyl Sulfonamide | Transthyretin (TTR) | Covalent modification leading to fluorescence activation nih.govnih.gov |
| Rhodamine-Based Sensor | Cellular NADPH | Förster Resonance Energy Transfer (FRET) acs.org |
| Benzoxadiazole Derivatives | General Sensing | Modulation of photophysical properties upon analyte binding nih.gov |
This table provides examples of how the sulfamide moiety is integrated into different types of fluorogenic probes.
In the field of nuclear medicine, radiopharmaceuticals, which consist of a radioactive isotope attached to a targeting molecule, are used for both diagnostic imaging and therapy championsoncology.com. The development of ligands that can chelate radiometals and be conjugated to biological targeting vectors is a critical area of research nih.gov.
While direct evidence for the use of this compound in radiopharmaceutical ligand development is scarce, the broader class of sulfonamide derivatives is being explored for this purpose. The sulfonamide group can serve as a linker or part of a chelating system for radionuclides. The versatility of sulfonamide chemistry allows for the synthesis of a wide range of derivatives that can be tailored for specific applications in central nervous system (CNS) drug discovery and beyond nih.govresearchgate.net. Sulfur-containing compounds, in general, have established roles in medicine, including as components of radiopharmaceuticals wikipedia.org. The ability to create complex molecular architectures based on the sulfamide scaffold holds promise for the design of next-generation radiopharmaceuticals.
Advanced Spectroscopic and Computational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structure and purity of a synthesized compound. Each technique provides unique information about the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For N,N'-bis-(benzyloxycarbonyl)-sulfamide (C₁₆H₁₆N₂O₆S), both ¹H and ¹³C NMR would be essential.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Signals:
NH Protons: A signal corresponding to the two N-H protons would be expected. Its chemical shift would be sensitive to the solvent and concentration, and it might appear as a broad singlet.
Benzyl (B1604629) CH₂ Protons: The four protons of the two benzylic methylene (B1212753) (-CH₂-) groups would likely appear as a singlet, integrating to 4H.
Aromatic Protons: The ten protons of the two phenyl groups would appear in the aromatic region of the spectrum (typically 7-8 ppm). The pattern would depend on the solvent but would integrate to 10H.
¹³C NMR (Carbon-13 NMR): This provides information on the different types of carbon atoms in the molecule.
Expected Signals:
Carbonyl Carbon (C=O): A signal for the carbonyl carbon of the benzyloxycarbonyl group would be expected in the downfield region (typically 150-170 ppm).
Aromatic Carbons: Signals for the carbons of the two phenyl rings would appear in the aromatic region (typically 120-140 ppm). Due to symmetry, fewer than 12 signals might be observed.
Benzyl CH₂ Carbon: A signal corresponding to the methylene carbon would be present, typically in the range of 60-70 ppm.
A hypothetical data table for the expected NMR shifts is presented below.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| NH | Variable | s (broad) | 2H | SO₂(NH)₂ |
| CH₂ | ~5.2 | s | 4H | O-CH₂-Ph |
| Ar-H | ~7.4 | m | 10H | C₆H₅ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=O | ~153 | C=O |
| Ar-C (quaternary) | ~135 | C-CH₂ |
| Ar-C (CH) | ~128 | C₆H₅ |
| CH₂ | ~68 | O-CH₂ |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic Absorption Bands:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond stretch of the sulfamide (B24259) group.
C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the carbamate (B1207046) (Cbz) functionality.
SO₂ Stretching: Two strong bands would be expected for the sulfonyl group: one for asymmetric stretching (around 1350-1380 cm⁻¹) and one for symmetric stretching (around 1160-1180 cm⁻¹).
C-O Stretching: Bands corresponding to the C-O bonds of the carbamate would appear in the 1200-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Signals for the aromatic rings would be observed in their characteristic regions (C-H stretch > 3000 cm⁻¹, C=C stretch ~1450-1600 cm⁻¹).
A table summarizing these expected absorptions is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3200-3400 | Sulfamide (N-H) |
| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H |
| C=O Stretch | 1730-1750 | Carbamate (C=O) |
| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |
| SO₂ Asymmetric Stretch | 1350-1380 | Sulfonyl (O=S=O) |
| SO₂ Symmetric Stretch | 1160-1180 | Sulfonyl (O=S=O) |
| C-O Stretch | 1200-1300 | Carbamate (O-C=O) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can help confirm its structure.
Expected Findings:
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI) corresponding to the molecular weight of the compound (C₁₆H₁₆N₂O₆S = 380.08 g/mol ).
Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 m/z) or the benzyloxy group (C₇H₇O, 107 m/z). Cleavage of the C-O, N-S, or N-C bonds would lead to other characteristic fragments. For instance, the loss of CO₂ (44 m/z) from the carbamate is a common fragmentation pathway.
Crystallographic Studies
If suitable single crystals can be grown, X-ray crystallography provides the most definitive structural information in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆N₂O₆S |
| Formula Weight | 380.38 |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Hypothetical Value) |
| b (Å) | (Hypothetical Value) |
| c (Å) | (Hypothetical Value) |
| α (°) | 90 |
| β (°) | (Hypothetical Value) |
| γ (°) | 90 |
| Volume (ų) | (Hypothetical Value) |
| Z | (e.g., 4) |
Analysis of Hydrogen Bonding and Supramolecular Interactions in Solid-State Structures
The crystal structure would reveal how the molecules pack together in the solid state. A key feature would be the analysis of intermolecular interactions, particularly hydrogen bonds.
Expected Interactions:
Hydrogen Bonding: The N-H protons of the sulfamide are strong hydrogen bond donors. The carbonyl oxygens (C=O) and the sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. It would be expected to observe intermolecular hydrogen bonds of the type N-H···O=C or N-H···O=S. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks. rsc.org
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the properties of this compound at an atomic and electronic level. These theoretical methods provide deep insights into the molecule's structure, stability, and reactivity, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP or PBE with basis sets such as 6-311++G(d,p), can elucidate its electronic structure and predict its reactivity. mdpi.com These calculations provide optimized molecular geometry, vibrational frequencies, and crucial electronic parameters.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the N-H protons.
Table 1: Representative DFT-Calculated Electronic Properties for a Sulfonamide Structure This table illustrates typical data obtained from DFT calculations on sulfonamide-containing molecules. The values are representative and not specific to this compound.
| Parameter | Representative Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Predicts chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Conformational Analysis and Molecular Dynamics Simulations of N-Protected Sulfamides
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's spatial arrangements and dynamic behavior.
Conformational Analysis: this compound possesses multiple rotatable bonds, leading to a complex potential energy surface (PES) with numerous possible conformers. Computational methods can systematically scan these rotational barriers to identify stable, low-energy conformations. nih.gov For similar N-protected systems, studies have shown that specific orientations, such as gauche or anti arrangements, are often preferred due to a balance of steric hindrance and intramolecular interactions like hydrogen bonding. nih.gov In related sulfonamides, the orientation of the amino group relative to the sulfonyl group has been found to be a key structural determinant. mdpi.com Theoretical calculations can determine the relative energies of these conformers, predicting their population distribution at thermal equilibrium.
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the molecule's dynamic behavior over time, typically on the nanosecond to microsecond scale. By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's vibrations, rotations, and conformational transitions in various environments, such as in a vacuum or in different solvents. nih.gov For this compound, MD simulations could reveal how the benzyloxycarbonyl protecting groups move relative to the central sulfamide core and how solvent molecules interact with and stabilize different conformations. This information is crucial for understanding its behavior in solution.
Table 2: Example of Conformational Analysis Data for an N-Acyl Compound This table presents hypothetical relative energies for different conformers of a molecule with rotational flexibility, similar to what would be sought for this compound.
| Conformer | Dihedral Angle (C-N-S-O) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Anti | 180° | 0.00 | 75% |
| Gauche 1 | +60° | 1.5 | 12.5% |
| Gauche 2 | -60° | 1.5 | 12.5% |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions involving this compound, both in its synthesis and its subsequent reactivity. By mapping the potential energy surface of a reaction, chemists can identify transition states (TS), intermediate species, and calculate the activation energies required for each step.
For instance, the synthesis of sulfamides often involves the reaction of an amine with a sulfonylating agent. Computational modeling can be used to compare different possible mechanisms, such as stepwise versus concerted pathways, and to determine the most energetically favorable route. In the context of N-protected sulfamides, modeling can clarify the role of the protecting groups in influencing the reaction. For example, computational studies have been used to understand how conformational constraints might favor a specific reactive conformation, thereby facilitating a desired chemical transformation. acs.org
Table 3: Representative Calculated Activation Energies for a Reaction Step This table provides an example of how computational chemistry can quantify the energy barriers for different proposed steps in a reaction mechanism.
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| Sulfonylation | Stepwise (via intermediate) | 15.2 |
| Sulfonylation | Concerted (direct formation) | 25.8 |
| Cbz Deprotection | Transition State 1 | 22.5 |
Future Directions and Emerging Research Areas
Development of Next-Generation Synthetic Methodologies for N-Protected Sulfamides
The synthesis of N-protected sulfamides, and sulfamides in general, is undergoing a significant evolution, moving beyond traditional methods towards more efficient, greener, and versatile strategies. thieme-connect.com The classical approach, often involving the reaction of a sulfonyl chloride with an amine, is being supplemented and replaced by next-generation methodologies that offer broader functional group tolerance and milder reaction conditions. wikipedia.org
A key area of development is the use of novel catalytic systems. For instance, transition metal catalysts based on iridium, palladium, and copper are enabling new types of bond formation. thieme-connect.com These catalysts facilitate C-N cross-coupling reactions and C-H sulfonamidation, providing direct routes to complex sulfonamides that were previously difficult to access. thieme-connect.comresearchgate.net Another promising frontier is the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com DABSO is a stable, solid reagent that safely and efficiently introduces the sulfonyl group, avoiding the challenges associated with handling gaseous sulfur dioxide. thieme-connect.comsci-hub.se
Green chemistry principles are also driving innovation. Photoredox and electrochemical methods are emerging as powerful, environmentally friendly alternatives. thieme-connect.comrsc.orgresearchgate.net These techniques often operate under mild conditions, reduce the need for hazardous reagents, and can offer unique reactivity profiles. For example, photoredox catalysis using eosin (B541160) Y has been employed for the synthesis of sulfonamides from thiols. thieme-connect.com
Furthermore, the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry represents a paradigm shift in constructing sulfur-containing molecules. nih.gov This methodology utilizes the robust and selective reactivity of sulfonyl fluorides and related species. The development of reagents and catalysts for SuFEx reactions is expanding the toolkit for creating N-protected sulfamides with high efficiency and precision, opening doors to novel molecular designs. nih.gov
| Methodology | Key Features | Example Reagents/Catalysts | Reference |
|---|---|---|---|
| Transition Metal Catalysis | Enables novel C-N and C-H bond formations for direct sulfonamidation. | Pd, Cu, Ir complexes | thieme-connect.com |
| SO₂ Surrogates | Safe and stable solid reagents for introducing the sulfonyl group. | DABSO | thieme-connect.comsci-hub.se |
| Photoredox/Electrochemical Synthesis | Green, mild, and often avoids harsh reagents. | Eosin Y, Electrode-mediated synthesis | thieme-connect.comrsc.org |
| Sulfur(VI) Fluoride Exchange (SuFEx) | "Click chemistry" approach offering high efficiency and selectivity. | Sulfonyl fluorides, Fluorosulfates | nih.gov |
| Oxidative Coupling | Direct synthesis from readily available thiols and amines. | I₂/tBuOOH, β-MnO₂ | rsc.org |
Exploration of Novel Chemical Transformations Involving the Sulfamide (B24259) Core
The sulfamide functional group is increasingly viewed not just as a stable linker but as a versatile hub for chemical transformations. Research is actively exploring ways to leverage the sulfamide core to build molecular complexity and to serve as a convertible functional group.
One significant area of research is the use of the sulfonamide group as a directing group for C-H functionalization. acs.org This strategy allows for the selective modification of C-H bonds at positions ortho to an aryl sulfonamide. A range of transformations, including olefination, arylation, alkylation, and halogenation, can be achieved, enabling the late-stage diversification of complex molecules. acs.org This approach turns the often-inert sulfonamide into an active participant in skeletal construction.
Another innovative strategy involves the reductive deamination of primary sulfonamides. chemrxiv.org This process converts the sulfonamide into a sulfinate intermediate, which can then be trapped with various electrophiles to generate a diverse array of sulfur-containing functional groups. This effectively transforms the sulfonamide from a synthetic "dead-end" into a versatile handle for further functionalization. chemrxiv.org
The fundamental structure of the sulfamide core is also being reimagined. The development of synthetic routes to sulfondiimidamides, where one or both oxygen atoms of the sulfonyl group are replaced by nitrogen atoms (aza-analogs), opens up a new dimension of chemical space. nih.govacs.org These aza-analogs possess different electronic properties, hydrogen-bonding capabilities, and three-dimensional structures compared to traditional sulfonamides, offering new possibilities for designing bioactive molecules and materials. nih.govacs.org The synthesis of these nitrogen-rich S(VI) compounds, once a significant challenge, is now becoming more accessible through modular, multi-step approaches. acs.org
Integration into Advanced Materials Science and Engineering
The unique properties of the sulfamide linkage—its polarity, stability, and hydrogen-bonding capacity—are being increasingly recognized and exploited in the field of materials science. N-protected sulfamides are key building blocks in the design of novel polymers and functional materials.
A prominent emerging area is the development of polysulfamides . These polymers are the sulfuryl analogs of polyureas and polyamides, and they exhibit distinct material properties. nih.govacs.org The strong hydrogen-bonding network formed by the sulfamide groups can lead to materials with high thermal stability and defined crystallinity. nih.govacs.org Recent advances using SuFEx click polymerization have enabled the synthesis of well-defined, degradable polysulfamides. nih.gov The properties of these polymers can be tuned by altering the structure of the monomers, making them promising candidates for applications ranging from advanced textiles to recyclable plastics. nih.gov
Sulfonamide-containing polymers are also being developed as solid polymer electrolytes for energy storage devices. mit.edu A patent from MIT describes polymerizable sulfonamide salt monomers that can be used to create conductive materials for electrochemical cells and batteries. mit.edu The inherent polarity and ion-coordinating ability of the sulfamide group are advantageous for facilitating ion transport.
In the realm of biomedical materials, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is being used to create well-defined polymers and block copolymers functionalized with primary sulfonamide groups. rsc.org These polymers are pH-responsive and have potential as "smart" materials for drug delivery vehicles and functional polymeric vectors with specific biological targeting capabilities. rsc.org The sulfonamide group's ability to interact with biological targets, such as carbonic anhydrase, is a key feature in these designs.
| Material Type | Key Property | Emerging Application | Synthetic Method | Reference |
|---|---|---|---|---|
| Polysulfamides | High thermal stability, controlled crystallinity, degradability | Advanced textiles, recyclable materials | SuFEx Polymerization | nih.govacs.org |
| Solid Polymer Electrolytes | Ion conductivity | Batteries, electrochemical cells | Polymerization of sulfamide salt monomers | mit.edu |
| pH-Responsive Polymers | Controlled solubility and conformation | Drug delivery, biomedical vectors | RAFT Polymerization | rsc.org |
Expansion of Synthetic Applications in Complex Molecular Architectures and Functional Systems
The utility of N-protected sulfamides as building blocks extends to the synthesis of highly complex and functional molecules, including natural products and pharmacologically active agents. The benzyloxycarbonyl (Cbz) group in N,N'-bis-(benzyloxycarbonyl)-sulfamide is a classic protecting group, highlighting the importance of controlled reactivity at the nitrogen atoms during multi-step syntheses.
A major trend is the use of sulfamide-based strategies in late-stage functionalization of drug molecules. acs.orgchemrxiv.org Many approved drugs contain a sulfonamide moiety, which was traditionally considered a static part of the final structure. chemrxiv.org New methods that allow for the modification of or from the sulfonamide group enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. acs.orgresearchgate.net For example, analogs of the anti-inflammatory drug celecoxib (B62257) have been synthesized using C-H functionalization directed by its sulfonamide group. acs.org
Sulfamides are also being incorporated into macrocycles , a class of molecules with significant therapeutic potential. york.ac.uk Developing synthetic methods that can efficiently form these large rings containing a sulfamide linker is an active area of research. Cascade reactions that form the macrocycle and the sulfamide group in a single, efficient process are particularly attractive. york.ac.uk
Furthermore, the development of aza-analogs like sulfondiimidamides is creating new functional systems. These novel scaffolds are being explored as bioisosteres of sulfonamides, meaning they have similar shapes and properties but may offer improved pharmacological profiles. nih.govacs.org The ability to synthesize these complex sulfur(VI) hubs and derivatize them opens up new avenues for designing drugs with enhanced potency, selectivity, or metabolic stability. nih.gov The synthesis of sulfondiimidamide derivatives of known medicinal agents has demonstrated the viability of this approach for creating novel functional systems. acs.org
Q & A
Q. What are the common synthetic routes for N,N'-bis-(benzyloxycarbonyl)-sulfamide, and what challenges are encountered during its preparation?
The synthesis often involves Mitsunobu reactions to install the sulfamide group. For example, tert-butoxycarbonyl (Boc)-protected sulfamide intermediates are reacted with nucleosides under Mitsunobu conditions to achieve high yields (~96%). A key challenge is suppressing cyclonucleoside formation during this step, which is mitigated by using N6,N6-bis-Boc protection to reduce nucleophilicity at reactive sites . Acylation of intermediates with activated esters (e.g., NHS esters) can lead to reduced yields (~60%) due to steric hindrance from adjacent Boc groups, compared to simpler sulfamate analogs (~80–90% yields) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Reverse-phase HPLC is critical for purification, while X-ray photoelectron spectroscopy (XPS) is used to confirm sulfamide formation on surfaces (e.g., S2p3/2 peaks at 168.4 eV). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural validation in solution-phase synthesis . For surface-functionalized sulfamides, XPS-derived ratios (e.g., Ssulfamide/(Sbound + Sunbound) ≈ 1, N/Ssulfamide ≈ 2) confirm successful conjugation .
Q. What role do protecting groups play in the synthesis of sulfamide derivatives, and how are they selected for specific reaction pathways?
Protecting groups like Boc or benzyloxycarbonyl (Cbz) are chosen to stabilize reactive sites and prevent side reactions. For example, Boc groups on nucleosides suppress cyclization during Mitsunobu reactions, while Cbz protection on salicylates allows selective deprotection under hydrogenolysis or acidic conditions . The choice depends on compatibility with reaction conditions (e.g., acid stability for Boc) and ease of removal in later steps.
Advanced Research Questions
Q. How can researchers optimize the Mitsunobu reaction conditions to improve the yield of sulfamide derivatives while minimizing cyclonucleoside formation?
Optimization involves (i) using bulky protecting groups (e.g., N6,N6-bis-Boc) to sterically hinder nucleophilic attack at N-3, (ii) controlling reaction stoichiometry to favor sulfamide coupling over cyclization, and (iii) employing polar aprotic solvents (e.g., THF) to enhance solubility. Evidence shows that these adjustments can achieve >95% yields in the Mitsunobu step .
Q. What strategies are employed to address the hydrolytic instability of sulfamide linkages in aqueous environments, and how does this impact experimental design?
Sulfamides hydrolyze in acidic or basic conditions to yield amines. To stabilize them, researchers use hydrophobic matrices (e.g., self-assembled monolayers, SAMs) or adjust pH during storage. In drug design, prodrug strategies may mask sulfamide groups until target-specific activation. Hydrolysis rates must be quantified via HPLC or XPS (for SAMs) to ensure stability during experiments .
Q. How do researchers evaluate the conversion efficiency of sulfamide formation on self-assembled monolayers (SAMs) using XPS data, and what are the critical ratios to consider?
Conversion rates are calculated by comparing XPS peak areas:
- Sulfur (S2p): Ratio of sulfamide-associated sulfur (168.4 eV) to total sulfur (bound/unbound).
- Nitrogen (N1s): Ratio of protonated amines (399–401 eV) to sulfamide-linked nitrogen. For example, SAMs functionalized with 4-FC6H4SO2NHOSO2-4-FC6H4 showed 47% conversion via S2p and 48% via N1s, aligning with theoretical expectations .
Q. In preclinical pharmacological studies of sulfamide anticonvulsants, how are efficacy and safety margins determined across different seizure models?
Efficacy is assessed in rodent models of generalized tonic-clonic, complex partial, and absence seizures. Safety margins are calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). For example, JNJ-26489112 demonstrated broad-spectrum activity with a high safety margin, validated by electrophysiological and behavioral assays .
Data Contradiction Analysis
- Sulfamide Stability in Different Contexts: While sulfamides in explosives (e.g., N,N′-dinitro-N,N′-bis(2-hydroxyethyl)sulfamide) hydrolyze readily to primary nitramines , surface-bound sulfamides on SAMs exhibit controlled hydrolysis under mild conditions (e.g., aqueous TFA or thermal treatment) . This discrepancy highlights the need for application-specific stability testing.
- Synthetic Yields: Acylation of Boc-protected sulfamides yields ~60% due to steric effects, whereas non-Boc analogs achieve higher yields (~80–90%) . Researchers must balance protecting group utility with reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
